Titanium(IV) oxysulfate - sulfuric acid hydrate

Catalog No.

S1507324

CAS No.

13825-74-6

M.F

TiOSO4

O5STi

O5STi

M. Wt

159.93 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

13825-74-6

Product Name

Titanium(IV) oxysulfate - sulfuric acid hydrate

IUPAC Name

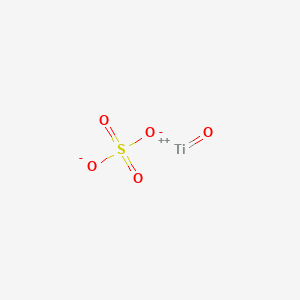

oxotitanium(2+);sulfate

Molecular Formula

TiOSO4

O5STi

O5STi

Molecular Weight

159.93 g/mol

InChI

InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2

InChI Key

KADRTWZQWGIUGO-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].O=[Ti+2]

Canonical SMILES

[O-]S(=O)(=O)[O-].O=[Ti+2]

Titanium Oxide (TiO₂)

Photocatalysis

TiO₂ is widely studied for its photocatalytic properties, meaning it can use light to drive chemical reactions. This has applications in areas like environmental remediation for pollutant degradation , hydrogen fuel production through water splitting , and antibacterial coatings .

Pigments and Coatings

Due to its bright white color and opacity, TiO₂ is a common pigment in paints, plastics, paper, and cosmetics . It also finds use in coatings for sun protection and self-cleaning properties .

Sulfate (SO₄²⁻)

Sulfate is one of the most abundant anions in the environment and is essential for various biological processes. It is present in various salts and plays a role in:

- Origin: Titanyl sulfate can be synthesized by treating titanium dioxide (TiO₂) with fuming sulfuric acid (H₂SO₄) [].

- Significance: This compound serves as a precursor for various titanium dioxide (TiO₂) nanomaterials with valuable properties for catalysis, photovoltaics, and other applications [].

Molecular Structure Analysis

- Key Features: The structure consists of a dense polymeric network with:

Chemical Reactions Analysis

- Synthesis: TiO₂ + H₂SO₄ (fuming) -> TiOSO₄ ( + H₂O) [].

- Decomposition: Titanyl sulfate undergoes hydrolysis in water, yielding a gel of hydrated titanium dioxide (TiO₂⋅xH₂O) []. The specific formula of the hydrated product depends on the hydrolysis conditions.

Physical and Chemical Properties

- Due to the presence of sulfate, titanyl sulfate may react with strong acids or bases to generate corrosive fumes.

- As with many inorganic compounds, it is advisable to handle titanyl sulfate with appropriate personal protective equipment (PPE) in a well-ventilated environment following established laboratory safety procedures.

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H290 (16.3%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (16.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

H290 (16.3%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (16.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Titanium oxide sulphate

Titanyl sulfate

Titanyl sulfate

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds